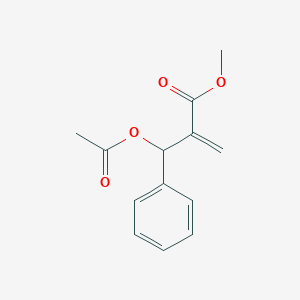

2-(アセトキシ-フェニル-メチル)-アクリル酸メチルエステル

概要

説明

科学的研究の応用

化学

化学において、PGD1は、光合成生物におけるガラクトグリセロ脂質の代謝と代謝回転を研究するために使用されます。 また、リパーゼが膜のリモデリングとストレス応答に果たす役割を調査するためにも使用されます .

生物学

生物学において、PGD1は、光合成生物の環境ストレスに対する生理学的および生化学的応答を研究するために使用されます。 また、光合成の調節と、葉緑体機能における脂質の役割を調査するためにも使用されます .

医学

医学において、PGD1は、バイオ燃料開発における潜在的な役割について研究されています。 PGD1がガラクトグリセロ脂質を脂肪酸に分解する触媒作用を持つことから、微細藻類からのバイオ燃料生産のための潜在的な候補となっています .

産業

産業において、PGD1は、微細藻類からのバイオ燃料生産に使用されます。 この酵素がガラクトグリセロ脂質を脂肪酸に分解する触媒作用を持つため、持続可能で環境に優しい方法でバイオ燃料を生産するために利用されています .

作用機序

準備方法

合成経路と反応条件

PGD1の調製には、組換えDNA技術が用いられます。 PGD1をコードする遺伝子はクローニングされ、大腸菌などの適切な宿主で発現させ、組換えタンパク質を生成します . 次に、組換えPGD1タンパク質は、アフィニティークロマトグラフィー技術を使用して精製されます .

工業生産方法

PGD1の工業生産は、実験室規模の調製と同様の原理に従いますが、より大規模です。 PGD1をコードする遺伝子は、高収量発現ベクターに挿入され、適切な宿主生物に形質転換されます。 宿主細胞は、タンパク質発現を最大化するように、制御された条件下で大型バイオリアクターで培養されます。 次に、組換えPGD1タンパク質は、大規模クロマトグラフィーシステムを使用して精製されます .

化学反応の分析

反応の種類

PGD1は主に加水分解反応を行い、モノガラクトシルジアシルグリセロールをそのリソ脂質誘導体に分解する触媒反応を担います . この反応は、チラコイド膜におけるガラクトグリセロ脂質の代謝回転に重要です .

一般的な試薬と条件

PGD1が触媒する加水分解反応には、水の存在が必要であり、生理的条件下で起こります。 この反応は、通常、pH7.0〜8.0、温度25°C〜37°Cの範囲で行われます .

主な製品

PGD1が触媒する加水分解反応の主な生成物は、リソモノガラクトシルジアシルグリセロールです . この生成物は、チラコイド膜のリモデリングと光合成過程の調節に役割を果たします .

類似化合物との比較

類似化合物

プラスチドガラクトグリセロ脂質分解2 (PGD2): PGD1と同様に、PGD2はチラコイド膜におけるガラクトグリセロ脂質の代謝回転に関与しています.

プラスチドガラクトグリセロ脂質分解3 (PGD3): PGD3も、光合成生物におけるガラクトグリセロ脂質の代謝に役割を果たしています.

PGD1の独自性

PGD1は、モノガラクトシルジアシルグリセロールの加水分解における特定の役割と、環境ストレスへの応答としてチラコイド膜のリモデリングに関与するという点で独特です . PGD2やPGD3とは異なり、PGD1は、チラコイド膜の組成と構造に大きな影響を与え、光合成生物全体の光合成効率とストレス耐性に影響を与えることが示されています .

特性

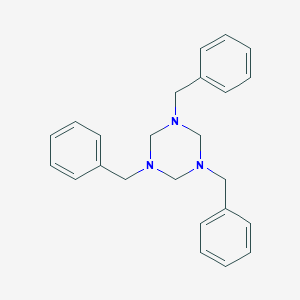

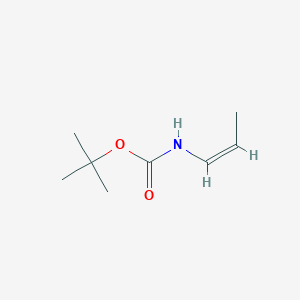

IUPAC Name |

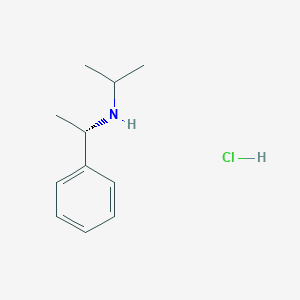

methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEVEYRXQTUYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439642 | |

| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124957-36-4 | |

| Record name | Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)